Biotinylphenylalanylchloromethane

Beschreibung

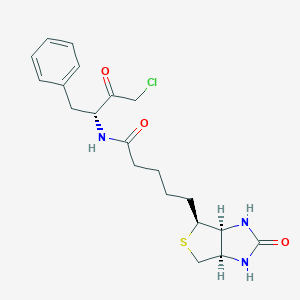

Structure

3D Structure

Eigenschaften

CAS-Nummer |

142009-30-1 |

|---|---|

Molekularformel |

C20H26ClN3O3S |

Molekulargewicht |

424 g/mol |

IUPAC-Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]pentanamide |

InChI |

InChI=1S/C20H26ClN3O3S/c21-11-16(25)14(10-13-6-2-1-3-7-13)22-18(26)9-5-4-8-17-19-15(12-28-17)23-20(27)24-19/h1-3,6-7,14-15,17,19H,4-5,8-12H2,(H,22,26)(H2,23,24,27)/t14-,15+,17+,19+/m1/s1 |

InChI-Schlüssel |

GHRQVNADRFWTHC-MRHSLFKSSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)CCl)NC(=O)N2 |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)CCl)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)CCl)NC(=O)N2 |

Synonyme |

Bio-Phe-CH2Cl biotinylphenylalanylchloromethane |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Structural Elucidation for Research Applications

Chemical Synthesis Pathways of Biotinylphenylalanylchloromethane

The synthesis of Biotinylphenylalanylchloromethane (also referred to as Bio-Phe-CH₂Cl) is a multi-step process that involves the coupling of biotin (B1667282) to a phenylalanine derivative, which is then converted to the reactive chloromethylketone. The general synthetic strategy is designed to create a molecule that can act as an active-site-directed inactivator for chymotrypsin-like serine proteinases nih.gov. The presence of the bulky biotinyl group has been shown to be compatible with the inhibitor's effectiveness, with reaction kinetics comparable to simpler, non-biotinylated analogues nih.gov.

The synthesis typically begins with the activation of biotin's carboxylic acid group to facilitate its coupling with the amino group of a protected phenylalanine derivative. This is a common strategy in peptide and bioconjugate chemistry. Following the formation of the biotin-phenylalanine conjugate, the C-terminal carboxylic acid of phenylalanine is converted into a chloromethylketone. This reactive group is crucial for the compound's function as an irreversible inhibitor, as it alkylates a key histidine residue in the active site of target proteases.

A generalized reaction scheme can be outlined as follows:

Activation of Biotin: Biotin is treated with a coupling agent, such as N-hydroxysuccinimide (NHS), to form an active ester. This makes the carboxyl group of biotin more susceptible to nucleophilic attack.

Coupling Reaction: The activated biotin-NHS ester is then reacted with L-phenylalaninamide. The amino group of the phenylalaninamide attacks the activated carboxyl group of biotin, forming a stable amide bond.

Conversion to Chloromethylketone: The resulting Biotinyl-L-phenylalaninamide is then converted to the final product. This transformation often involves reaction with a diazomethane precursor followed by treatment with hydrochloric acid to yield the chloromethylketone functionality.

| Step | Reactants | Key Reagents | Product |

| 1 | Biotin, L-Phenylalanine derivative | Coupling agents (e.g., DCC/NHS), Base (e.g., Triethylamine) | Biotinyl-phenylalanine conjugate |

| 2 | Biotinyl-phenylalanine conjugate | Diazomethane precursor, Hydrochloric acid | Biotinylphenylalanylchloromethane |

This table presents a generalized overview of the synthetic steps. Specific reagents and conditions can vary based on the detailed protocol.

Advanced Spectroscopic and Chromatographic Methods for Functional Verification

To ensure the synthesized Biotinylphenylalanylchloromethane is the correct compound and of high purity, a combination of advanced spectroscopic and chromatographic techniques is employed. These methods provide detailed information about the molecular structure, mass, and homogeneity of the final product.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. ¹H NMR provides information on the number and environment of protons, allowing for verification of the biotin, phenylalanine, and chloromethyl moieties. ¹³C NMR provides complementary information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly used to gently ionize the molecule for analysis.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC column is typically used, with a mobile phase gradient of acetonitrile and water containing a small amount of trifluoroacetic acid (TFA). The compound's retention time is a characteristic property, and the peak area in the chromatogram can be used to quantify its purity.

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and convenient method to monitor the progress of the synthesis and for preliminary purity assessment. By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be determined.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized Biotinylphenylalanylchloromethane, ensuring its suitability for use in sensitive biochemical assays. The data obtained from these methods are essential for validating the synthetic pathway and for quality control of the final product.

| Analytical Technique | Parameter Measured | Purpose |

| ¹H NMR Spectroscopy | Chemical shift, integration, coupling constants of protons | Structural confirmation of the molecule's proton framework. |

| ¹³C NMR Spectroscopy | Chemical shift of carbon atoms | Elucidation of the carbon backbone of the compound. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Determination of molecular weight and confirmation of elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Retention time and peak purity | Assessment of compound purity and quantification. |

This interactive table summarizes the key analytical methods used for the verification of Biotinylphenylalanylchloromethane.

Enzymatic Inactivation Mechanisms and Kinetics of Biotinylphenylalanylchloromethane

Characterization of Irreversible Enzyme Inhibition Kinetics

The inactivation of proteases by Biotinylphenylalanylchloromethane is a time-dependent and irreversible process. The kinetics of this inhibition are characterized by a two-step mechanism, typical for affinity labels. Initially, the inhibitor binds reversibly to the enzyme's active site to form a non-covalent enzyme-inhibitor complex (E-I). This is followed by an irreversible covalent modification of a key active site residue, leading to the inactivation of the enzyme.

| Target Enzyme | Inhibitor | Apparent Second-Order Rate Constant (kobs/[I]) (M⁻¹·min⁻¹) | Reference |

| Chymotrypsin (B1334515) | Biotinylphenylalanylchloromethane | ~ 4.9 x 10³ | acs.orgnih.gov |

Analysis of Saturation Kinetics and Inactivator Binding Affinity

At low concentrations of an irreversible inhibitor, the rate of inactivation is typically first-order with respect to the inhibitor concentration. However, as the inhibitor concentration increases, the initial reversible binding step can become saturated. Under these conditions, the inactivation rate no longer increases linearly with the inhibitor concentration and follows saturation kinetics.

A detailed analysis of the saturation kinetics for Biotinylphenylalanylchloromethane is not extensively documented in publicly available literature. However, the behavior of this compound is expected to align with that of other peptidyl-chloromethylketones. For this class of inhibitors, the demonstration of saturation kinetics provides evidence for the formation of a reversible enzyme-inhibitor complex prior to the irreversible inactivation step. From a plot of the observed inactivation rate constant (kobs) versus the inhibitor concentration ([I]), the individual kinetic parameters, namely the dissociation constant of the initial enzyme-inhibitor complex (Ki) and the maximal rate of inactivation (k_inact), can be determined. A lower Ki value signifies a higher binding affinity of the inhibitor for the enzyme's active site.

Elucidation of Covalent Adduct Formation at the Enzyme Active Site

The irreversible nature of the inhibition by Biotinylphenylalanylchloromethane is due to the formation of a stable covalent bond between the inhibitor and a crucial amino acid residue within the enzyme's active site.

Identification of Modified Amino Acid Residues by Mass Spectrometry

Peptidyl-chloromethylketones are classic examples of affinity labels that target the active site of serine proteases. The catalytic triad (B1167595) of chymotrypsin and related enzymes consists of a serine, a histidine, and an aspartate residue. aklectures.com The generally accepted mechanism for inactivation by chloromethylketones involves the alkylation of the N-3 atom of the active site histidine residue by the chloromethyl group of the inhibitor.

Conformational Changes Induced by Irreversible Binding

Specific studies detailing the precise conformational changes in chymotrypsin upon covalent modification by Biotinylphenylalanylchloromethane are not extensively reported. However, it is known that the binding of substrates and inhibitors to chymotrypsin can lead to significant structural rearrangements. capes.gov.bracs.org For irreversible inhibitors like peptidyl-chloromethylketones, the formation of the covalent adduct can lock the enzyme in a particular conformational state, which may differ from both the free enzyme and the initial non-covalent complex. These conformational changes are integral to the mechanism of inhibition and can affect the stability and dynamics of the enzyme.

Specificity and Selectivity Profiling Against Protease Families

The specificity of an enzyme inhibitor is a crucial aspect of its utility as a research tool or a therapeutic agent. Biotinylphenylalanylchloromethane is designed to target serine proteases that exhibit chymotrypsin-like specificity.

The primary determinant of this specificity is the phenylalanyl residue of the inhibitor, which mimics the preferred substrate of chymotrypsin. Chymotrypsin preferentially cleaves peptide bonds following large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan. The hydrophobic binding pocket (S1 subsite) of chymotrypsin accommodates the phenyl group of the inhibitor, leading to a higher affinity and consequently a more efficient inactivation.

While Biotinylphenylalanylchloromethane is a potent inhibitor of chymotrypsin, its selectivity against a broad range of other protease families has not been exhaustively profiled in the available literature. However, based on its design, it is expected to show significantly lower reactivity towards proteases with different substrate specificities, such as trypsin-like proteases that prefer basic residues (e.g., arginine, lysine) at the P1 position. Indeed, a related compound, biotinylarginylchloromethane, has been synthesized and shown to be a potent inhibitor of trypsin-like enzymes, highlighting the principle of specificity determination by the amino acid moiety. acs.orgnih.gov This underscores the ability to tune the selectivity of such inhibitors by altering the amino acid component to target different members of the serine protease family. nih.govnih.gov

Detailed Analysis of Chymotrypsin Inactivation

Biotinylphenylalanylchloromethane has been identified as a potent, active-site-directed inactivator of chymotrypsin. nih.gov The inactivation process is a result of the compound's structural mimicry of a chymotrypsin substrate. The phenylalanine residue of Biotinylphenylalanylchloromethane directs the inhibitor to the active site of chymotrypsin, which has a known preference for cleaving peptide bonds following large hydrophobic amino acids.

The mechanism of inactivation by such peptidyl chloromethanes is generally understood to be a two-step process. Initially, the inhibitor binds reversibly to the enzyme's active site, forming a non-covalent Michaelis-like complex. This is followed by the irreversible alkylation of a key histidine residue (Histidine-57) within the catalytic triad of the enzyme by the chloromethyl ketone group. This covalent modification permanently inactivates the enzyme.

Kinetic Data for Chymotrypsin Inactivation

| Inactivator | Enzyme | Apparent Second-Order Rate Constant (k_obs/[I]) (M⁻¹min⁻¹) |

| Biotinylphenylalanylchloromethane | Chymotrypsin | ~ 4.9 x 10³ |

This table presents the apparent second-order rate constant for the inactivation of chymotrypsin by Biotinylphenylalanylchloromethane, as reported in the literature.

Applications of Biotinylphenylalanylchloromethane As a Biochemical Probe

Detection and Analysis of Active Enzymes in Complex Biological Samples

Biotinylphenylalanylchloromethane has proven to be an effective active-site-directed inactivator of chymotrypsin (B1334515). nih.govnih.gov Its design as a chloromethane (B1201357) analog of phenylalanine allows it to specifically target and form a covalent bond with a critical histidine residue within the active site of chymotrypsin and related proteases. This irreversible binding effectively inactivates the enzyme. The presence of a biotin (B1667282) group on the molecule is a key feature that facilitates the detection of the labeled enzyme. nih.govnih.gov

A significant advantage of using Biotinylphenylalanylchloromethane is that the bulky biotinyl group does not hinder the inhibitor's effectiveness. nih.govnih.gov This allows for potent and specific labeling of target enzymes within a complex mixture of proteins.

Integration with Polyacrylamide Gel Electrophoresis (PAGE) and Western Blotting Techniques

A primary application of Biotinylphenylalanylchloromethane is in the identification of active chymotrypsin-like serine proteases within complex biological samples through a combination of affinity labeling and standard protein separation techniques. nih.govnih.gov After incubating a sample with Biotinylphenylalanylchloromethane, the proteins are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.govnih.govnih.govyoutube.comyoutube.comyoutube.com

Following electrophoresis, the separated proteins are transferred from the gel to a solid support membrane, typically nitrocellulose or PVDF, in a process known as Western blotting. nih.govnih.gov This transfer immobilizes the proteins, making them accessible for detection. The biotin tag on the enzymes that have reacted with Biotinylphenylalanylchloromethane allows for their specific visualization on the membrane. nih.govnih.gov This integrated approach enables researchers to pinpoint the specific proteins that were actively targeted by the probe.

Enhanced Visualization Using Streptavidin-Based Detection Systems

The remarkablely high affinity between biotin and streptavidin is the cornerstone of the detection system for proteins labeled with Biotinylphenylalanylchloromethane. nih.govnih.gov Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, can be conjugated to a reporter molecule, such as an enzyme or a fluorescent dye.

In a common application, a streptavidin-alkaline phosphatase conjugate is used to detect the biotinylated protease on the Western blot membrane. nih.govnih.gov The streptavidin part of the conjugate binds tightly to the biotin tag on the inactivated enzyme. The alkaline phosphatase enzyme then catalyzes a reaction with a specific substrate to produce a colored precipitate or a chemiluminescent signal, thereby revealing the location of the target protein. This method is highly sensitive, capable of detecting as little as 20 nanograms of the inactivated protease. nih.govnih.gov

Quantitative Assessment of Enzyme Levels and Activity

| Compound | Target Enzyme | Apparent Second-Order Rate Constant (kobs/[I]) (M⁻¹·min⁻¹) |

| Biotinylphenylalanylchloromethane | Chymotrypsin | ~4.9 x 10³ |

This table presents the kinetic characterization of Biotinylphenylalanylchloromethane with its target enzyme, chymotrypsin. The second-order rate constant indicates the efficiency of the inactivation reaction. nih.govnih.gov

By measuring the rate of inactivation or the amount of labeled enzyme, researchers can gain insights into the relative levels of active protease in different biological samples.

Application in Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to characterize the active members of entire enzyme families directly in native biological systems. nih.govnih.govbiorxiv.org This approach utilizes active-site-directed probes that covalently modify the catalytic residues of active enzymes. Biotinylphenylalanylchloromethane is an exemplary probe for the ABPP of serine proteases. nih.govnih.gov

The core principle of ABPP is that the probe's reactivity is dependent on the catalytic activity of the target enzyme. nih.govnih.gov Therefore, it selectively labels functionally active enzymes, distinguishing them from inactive forms such as zymogens or inhibitor-bound enzymes. The biotin tag on Biotinylphenylalanylchloromethane allows for the subsequent enrichment and identification of the labeled active proteases from a complex proteome, often using mass spectrometry-based techniques. This enables a broad-scale analysis of the functional state of serine proteases under various physiological or pathological conditions.

Investigation of Enzyme Precursors and Zymogen Activation Pathways

Many proteases are synthesized as inactive precursors known as zymogens, which are converted into their active forms through limited proteolysis. nih.gov The activation of chymotrypsinogen, the zymogen of chymotrypsin, is a classic example of this regulatory mechanism. nih.gov

Because Biotinylphenylalanylchloromethane specifically targets and labels the active form of chymotrypsin, it can be employed as a tool to monitor the process of zymogen activation. nih.govnih.govnih.gov By applying the probe at different time points during an activation experiment, researchers can track the appearance of active chymotrypsin. This allows for the study of the kinetics and mechanisms of zymogen activation pathways. For instance, one could investigate how different physiological or chemical stimuli influence the rate and extent of chymotrypsinogen conversion to active chymotrypsin. This application is crucial for understanding the regulation of proteolytic cascades in both health and disease.

Advanced Molecular Interaction Studies and Computational Analysis

Experimental Approaches to Elucidating Enzyme-Inhibitor Complex Structures

Experimental methods are the bedrock for understanding the physical and chemical nature of the interaction between Biotinylphenylalanylchloromethane and its target enzymes. These techniques offer direct evidence of the binding event and the resulting structural changes.

The gold standard for visualizing molecular interactions at an atomic level is X-ray crystallography. rcsb.org This technique involves growing a crystal of the target enzyme that has been modified by Biotinylphenylalanylchloromethane. The process, known as co-crystallization, aims to capture a snapshot of the enzyme-inhibitor complex.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the three-dimensional structure of the enzyme-inhibitor complex can be determined. rcsb.org While a specific crystal structure of a Biotinylphenylalanylchloromethane-enzyme complex is not publicly available in the Protein Data Bank (PDB), numerous structures of serine proteases like chymotrypsin (B1334515) and subtilisin have been solved in complex with other peptidyl chloromethane (B1201357) inhibitors. pdbj.orgyoutube.com These structures reveal that the inhibitor binds in the active site, with the phenylalanine residue occupying the S1 specificity pocket and the chloromethyl ketone moiety forming a covalent bond with the active site histidine residue. rcsb.org This covalent modification effectively and irreversibly inactivates the enzyme.

Table 1: Representative PDB Entries of Serine Proteases with Covalently Bound Inhibitors

| PDB ID | Enzyme | Inhibitor Type | Resolution (Å) | Key Findings |

| 7GCH | γ-Chymotrypsin | Peptidyl trifluoromethyl ketone | 1.80 | Covalent hemiketal adduct with Serine 195. pdbj.org |

| 4H4F | Human Chymotrypsin C | Eglin c (protein inhibitor) | 1.90 | Substrate-like binding in the active site cleft. nih.gov |

| 1Y33 | Subtilisin BPN' | Chymotrypsin Inhibitor 2 | 1.80 | Dense hydrogen bonding network supporting the binding loop. youtube.com |

This table presents examples of serine protease-inhibitor complexes to illustrate the type of data obtained from X-ray crystallography. It does not include Biotinylphenylalanylchloromethane as no public structure is available.

Spectroscopic techniques are invaluable for studying the binding of inhibitors to enzymes in solution, providing information on the kinetics and thermodynamics of the interaction, as well as conformational changes.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan residues within the enzyme upon inhibitor binding can be monitored. This can provide information on the binding affinity and the environment of these residues. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary and tertiary structure of the enzyme upon formation of the enzyme-inhibitor complex. Significant alterations in the CD spectrum can indicate global conformational changes. nih.gov

Kinetic Assays: The rate of enzyme inactivation by Biotinylphenylalanylchloromethane can be followed over time using a chromogenic or fluorogenic substrate. Such studies have shown that Biotinylphenylalanylchloromethane is a potent, active-site-directed inactivator of chymotrypsin.

Research has demonstrated that the presence of the bulky biotinyl group on the inhibitor is compatible with effective enzyme inactivation, with apparent second-order rate constants comparable to simpler urethane-protected analogues.

Computational Modeling of Biotinylphenylalanylchloromethane Interactions

Computational methods have become indispensable in modern biochemistry for their ability to provide insights into molecular interactions that are often difficult to obtain experimentally. mdpi.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Biotinylphenylalanylchloromethane, docking simulations can be used to predict its binding mode within the active site of a serine protease.

These simulations would typically show the phenylalanyl side chain of the inhibitor fitting snugly into the hydrophobic S1 pocket of the enzyme, which is responsible for substrate specificity. The rest of the inhibitor would be positioned to allow for the subsequent covalent reaction.

Table 2: Illustrative Molecular Docking Results for a Peptidyl Chloromethane Inhibitor with a Serine Protease

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Favorable binding interaction. |

| Key Interacting Residues | His57, Ser195, Gly193 | Residues of the catalytic triad (B1167595) and oxyanion hole are involved. |

| Predicted Interactions | Hydrogen bonds, hydrophobic interactions | Multiple types of non-covalent interactions stabilize the initial complex. |

This table provides a hypothetical example of results from a molecular docking study to illustrate the type of information generated.

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, allowing researchers to observe the conformational changes and fluctuations of the system over time. nih.gov An MD simulation would start with the docked structure of the Biotinylphenylalanylchloromethane-enzyme complex and simulate the movements of all atoms over a period of nanoseconds to microseconds.

These simulations can reveal:

The stability of the initial non-covalent complex.

The role of water molecules in the binding site.

The flexibility of different regions of the enzyme upon inhibitor binding.

Conformational changes that may occur to accommodate the inhibitor.

To study the chemical reaction of covalent bond formation between Biotinylphenylalanylchloromethane and the enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.comresearchgate.net In this approach, the chemically reactive part of the system (the chloromethyl ketone and the active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

QM/MM simulations can elucidate the detailed reaction mechanism, including the transition state structures and activation energies for the alkylation of the active site histidine by the chloromethyl ketone group of the inhibitor. This provides a deep understanding of the chemical basis for the irreversible inhibition.

Emerging Research Directions and Future Innovations

Development of Novel Biotinylated Probes with Tunable Reactivity and Specificity

The core structure of Biotinylphenylalanylchloromethane, which consists of a biotin (B1667282) tag for detection, a phenylalanine residue for targeting, and a chloromethyl ketone reactive group, provides a versatile scaffold for chemical modification. nih.gov Researchers are actively investigating ways to tune the reactivity and specificity of this and similar probes to expand their utility beyond their original targets.

One key area of development is the modification of the reactive "warhead." While the chloromethyl ketone is effective, other electrophilic groups are being explored to alter the probe's reactivity profile. For instance, the substitution of the chloro- group with a fluoro- group to create a fluoromethyl ketone can significantly change the inhibitory potency and selectivity towards different classes of proteases, such as serine and cysteine proteases. nih.govnih.gov This allows for the design of probes that can target a broader or more specific range of enzymes.

Another strategy involves altering the amino acid or peptide portion of the probe. The phenylalanine residue in Biotinylphenylalanylchloromethane confers specificity for chymotrypsin-like serine proteases. nih.govnih.gov By substituting phenylalanine with other natural or unnatural amino acids, or by extending it into a peptide sequence, researchers can design novel probes to target other proteases with different substrate specificities. asm.orgornl.gov This approach has been successfully used to develop highly selective inhibitors for a variety of proteases, including those involved in viral replication and cancer.

Furthermore, the linker connecting the biotin tag to the reactive portion of the molecule can be modified. The introduction of cleavable linkers, for example, allows for the release of the labeled protein from the biotin affinity matrix under mild conditions, which can improve the yield and purity of the isolated proteins for subsequent analysis.

These advancements in probe design are transforming Biotinylphenylalanylchloromethane from a single-target inhibitor into a platform for creating a diverse toolkit of chemical probes with finely tuned properties for studying a wide array of enzymes. nih.govrsc.org

Integration of Biotinylphenylalanylchloromethane-Based Tools with High-Throughput Proteomic Technologies

The integration of biotinylated probes like Biotinylphenylalanylchloromethane with high-throughput proteomic technologies, particularly mass spectrometry, represents a significant leap forward in our ability to study enzyme function on a global scale. bio-rad.com This approach, often referred to as activity-based protein profiling (ABPP), allows for the direct measurement of enzyme activity in complex biological samples, a feat not achievable with traditional methods that only measure protein abundance. nih.govacs.org

In a typical ABPP experiment using a Biotinylphenylalanylchloromethane-based probe, the probe is introduced into a cell lysate or even living cells. The probe then covalently binds to the active site of its target enzymes. nih.govnih.gov Due to the high affinity of biotin for streptavidin, the biotinylated enzyme-probe complexes can be efficiently enriched from the complex mixture using streptavidin-coated beads. nih.govnih.gov

Following enrichment, the captured proteins are typically digested into smaller peptides, which are then analyzed by mass spectrometry. bio-rad.com This powerful combination allows for the identification and quantification of the active enzymes that were targeted by the probe. Modern quantitative proteomic strategies, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be coupled with this approach to compare enzyme activities across different biological states, for example, in healthy versus diseased tissues. nih.gov

The evolution of high-throughput screening (HTS) platforms has further enhanced the utility of these probes. bio-rad.com Automated systems can rapidly test large libraries of compounds for their ability to compete with the binding of a biotinylated probe to its target, enabling the rapid discovery of new enzyme inhibitors. youtube.com The development of more sensitive and rapid mass spectrometers and sophisticated data analysis software continues to improve the depth and speed of these proteomic analyses. mdpi.com

Exploration of New Enzymatic Targets and Biological Pathways for Probe Application

While Biotinylphenylalanylchloromethane was initially characterized as a potent inhibitor of the serine protease chymotrypsin (B1334515), the principles of its design are now being applied to explore a much wider range of enzymatic targets and their roles in complex biological pathways. nih.govnih.gov The development of diverse libraries of activity-based probes, inspired by the structure of Biotinylphenylalanylchloromethane, is enabling the functional annotation of previously uncharacterized enzymes and the elucidation of their involvement in cellular processes. acs.org

By creating probes with different reactive groups and recognition elements, researchers can now target various enzyme classes beyond serine proteases, including cysteine proteases, metalloproteases, and others. nih.govnih.gov This has been instrumental in identifying novel proteases involved in a variety of diseases, from cancer to infectious diseases. For example, activity-based probes have been used to profile the activity of caspases, a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death).

The application of these probes in a competitive profiling format allows for the identification of the cellular targets of small molecule inhibitors. In this approach, a biological sample is pre-treated with a potential inhibitor before the addition of the broad-spectrum biotinylated probe. A decrease in the labeling of a specific enzyme by the probe indicates that the inhibitor is engaging with that enzyme. This has proven to be a powerful tool in drug discovery for validating drug targets and identifying off-target effects. youtube.com

Furthermore, by applying these probes to different cellular models and disease states, scientists can gain insights into the regulation of entire biological pathways. For instance, changes in the activity of specific proteases identified by these probes can serve as biomarkers for disease progression or as indicators of treatment efficacy. nih.gov The ability to profile enzyme activity directly in a physiological context provides a more dynamic and accurate picture of cellular function than can be obtained from genomic or transcriptomic data alone. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Biotinylphenylalanylchloromethane, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling biotin derivatives with phenylalanylchloromethane precursors. Key steps include activating biotin’s carboxyl group using agents like EDC/NHS, followed by nucleophilic substitution. Optimization requires systematic testing of parameters such as solvent polarity (e.g., anhydrous DMF vs. dichloromethane), reaction temperature (4°C to room temperature), and stoichiometric ratios. Characterization via HPLC and LC-MS is critical for verifying purity and yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Biotinylphenylalanylchloromethane?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Reverse-phase HPLC with UV detection (e.g., 220–280 nm) assesses purity. For stability studies, use accelerated degradation conditions (e.g., pH variations, thermal stress) followed by LC-MS to identify degradation products .

Q. How should researchers design in vitro assays to assess the inhibitory activity of Biotinylphenylalanylchloromethane?

- Methodological Answer : Use fluorogenic or chromogenic substrates in enzyme inhibition assays (e.g., serine proteases). Include positive controls (e.g., known inhibitors like PMSF) and negative controls (vehicle-only reactions). Pre-incubate the compound with the enzyme to measure time-dependent inhibition. Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism) and validate with dose-response curves .

Advanced Research Questions

Q. How can contradictory data regarding the inhibitory efficacy of Biotinylphenylalanylchloromethane across different studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis of published IC₅₀ values, stratifying data by experimental variables (e.g., enzyme isoforms, assay pH, substrate concentration). Use statistical tools (ANOVA, t-tests) to identify significant discrepancies. Validate findings with orthogonal assays (e.g., SPR for binding affinity) to resolve conflicts arising from methodological differences .

Q. What strategies are recommended for identifying off-target interactions of Biotinylphenylalanylchloromethane in proteomic studies?

- Methodological Answer : Perform chemoproteomic profiling using activity-based protein profiling (ABPP) with biotin-streptavidin pull-down assays. Combine with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative analysis. Validate hits via CRISPR knockouts or siRNA silencing to confirm specificity .

Q. What statistical approaches are appropriate for dose-response analysis when studying Biotinylphenylalanylchloromethane’s bioactivity?

- Methodological Answer : Employ four-parameter logistic models (4PL) to fit dose-response curves. Assess goodness-of-fit using R² and residual plots. For non-linear responses, apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in Biotinylphenylalanylchloromethane synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to identify critical process parameters (e.g., reaction time, purification steps). Use multivariate analysis (PCA) to correlate synthesis conditions with analytical results (e.g., NMR peak purity, HPLC retention times) .

Q. What considerations are critical when designing longitudinal studies to assess Biotinylphenylalanylchloromethane’s stability?

- Methodological Answer : Store aliquots under varied conditions (e.g., -80°C, 4°C, room temperature) and test stability at predefined intervals using LC-MS. Monitor hydrolysis products and oxidation markers. Apply Arrhenius kinetics to predict shelf-life and validate with real-time data. Include desiccants or antioxidants in formulations if degradation exceeds acceptable thresholds .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.